4-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)morpholine

Description

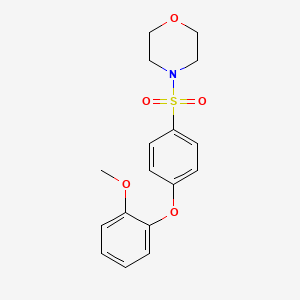

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(2-methoxyphenoxy)phenyl]sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-21-16-4-2-3-5-17(16)23-14-6-8-15(9-7-14)24(19,20)18-10-12-22-13-11-18/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNSBLBAICHQBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 4-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)morpholine involves synthetic routes and reaction conditions that are carefully controlled to ensure the purity and efficacy of the compound. Industrial production methods typically involve the use of advanced chemical synthesis techniques to produce the compound in large quantities.

Chemical Reactions Analysis

4-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)morpholine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Overview

4-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)morpholine is a synthetic compound with diverse applications in scientific research, particularly in medicinal chemistry, biological studies, and industrial processes. Its unique structural properties contribute to its effectiveness as a reagent and a potential therapeutic agent.

Scientific Research Applications

1. Medicinal Chemistry

The compound has been identified as a promising candidate in drug development due to its ability to interact with biological targets. Morpholine derivatives, including this compound, are recognized for their pharmacological activities, such as:

- Antiviral Activity : The sulfonamide linkage in the structure has been shown to enhance antiviral potency against specific viruses, including HIV-1. Studies indicate that modifications in the phenyl rings can significantly impact the efficacy of the compound against viral replication .

- Serotonin and Noradrenaline Reuptake Inhibition : Compounds similar to this compound exhibit activity as serotonin and noradrenaline reuptake inhibitors, making them useful in treating disorders like depression and anxiety .

2. Chemical Reagent

In synthetic organic chemistry, this compound serves as a reagent in various reactions, including:

- Oxidation and Reduction Reactions : It participates in chemical transformations that are essential for synthesizing other complex molecules. Its ability to undergo substitution reactions allows for the introduction of various functional groups into organic frameworks.

- Structure-Activity Relationship Studies : The compound is used in research to explore how structural variations affect biological activity, helping to design more effective drugs with fewer side effects .

Case Studies

1. Antiviral Studies

A study on the structure-activity relationship of morpholine-containing compounds highlighted the significance of the sulfonamide linkage for antiviral activity. Compounds similar to this compound showed selective inhibition of viral replication in cell lines, demonstrating its potential as an antiviral agent .

2. Drug Development

Research has indicated that morpholine derivatives can enhance the pharmacokinetic properties of lead compounds. A case study involving the synthesis of various morpholine-based drugs revealed their effectiveness against multiple therapeutic targets, including cancer and infectious diseases. The incorporation of this compound into drug design has led to improved efficacy profiles .

Mechanism of Action

The mechanism of action of 4-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Physical Properties

The position of substituents on the phenyl ring significantly influences physical properties. For example:

The higher melting point of the 4-phenoxy derivative (149.4–150°C) compared to the 2-methoxy analogue (85–86°C) suggests that bulky para-substituents enhance crystallinity due to improved π-π stacking or hydrogen bonding .

Electronic Effects of Substituents

Electron-withdrawing groups (e.g., trifluoromethoxy, bromo) increase the sulfonamide’s stability and reactivity. For instance:

- 4-((4-(Trifluoromethoxy)phenyl)sulfonyl)morpholine (3o) : Exists as a colorless oil, indicating reduced crystallinity due to the trifluoromethoxy group’s electron-withdrawing nature .

- 4-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)morpholine : Features a bromo and trifluoromethyl group, enhancing electrophilicity for nucleophilic substitution reactions .

Pharmacological Activity

Sulfonylmorpholine derivatives exhibit diverse biological activities:

- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) : Demonstrates analgesic activity comparable to paracetamol, highlighting the importance of the sulfonamide-morpholine core .

- 4-((4-(4-Chloroquinolin-6-yl)phenyl)sulfonyl)morpholine: Used as a precursor in antiparasitic drug development, emphasizing the role of chloroquinoline substituents in target specificity .

Biological Activity

4-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)morpholine is a synthetic compound belonging to the class of morpholine derivatives, which are known for their diverse biological activities. This compound features a sulfonyl group attached to a morpholine ring and is substituted with a methoxyphenoxy group, which may enhance its pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 612044-64-1

- Molecular Formula : C16H19NO4S

The biological activity of morpholine derivatives, including this compound, often involves interactions with various molecular targets, such as enzymes and receptors. These interactions can lead to inhibition or modulation of specific biochemical pathways, contributing to their therapeutic effects.

Pharmacological Properties

- Anticancer Activity : Several studies have indicated that morpholine derivatives exhibit significant anticancer properties. For instance, they may act by inducing apoptosis in cancer cells or inhibiting tumor growth through the modulation of signaling pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.

- Antimicrobial Activity : Morpholine derivatives have been investigated for their antimicrobial properties against various pathogens, suggesting their potential use in treating infections.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of morpholine derivatives and evaluated their cytotoxicity against different cancer cell lines. The compound this compound demonstrated IC50 values in the micromolar range, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Effects

A recent investigation assessed the anti-inflammatory effects of morpholine derivatives in a murine model of acute inflammation. The results indicated that treatment with this compound significantly reduced paw edema and levels of inflammatory markers such as TNF-alpha and IL-6 .

Comparative Analysis with Other Morpholine Derivatives

Q & A

Q. What are the recommended synthetic routes for 4-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)morpholine?

The synthesis typically involves sulfonylation of a morpholine derivative with a substituted benzenesulfonyl chloride intermediate. For example, 4-(morpholine-4-sulfonyl)benzenesulfonyl chloride (CAS 465514-13-0) can serve as a precursor, with reaction conditions optimized at 150–152°C . Purification often employs column chromatography or recrystallization, with purity confirmed via HPLC (>95%) and NMR spectroscopy .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key methods include:

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions, particularly the 2-methoxyphenoxy and sulfonyl groups .

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., 325.79 g/mol for related sulfonyl chlorides) .

Q. What safety protocols are critical during handling?

- Use personal protective equipment (PPE) , including gloves and goggles, to avoid skin/eye contact .

- Ensure ventilation to prevent inhalation of aerosols or dust .

- Store in a cool, dry environment to maintain stability, as analogs like 4-(2-fluoro-4-nitrophenyl)morpholine degrade above 184°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity data (e.g., enzyme inhibition) may arise from assay conditions (pH, temperature) or structural analogs. For instance, sulfonamide derivatives exhibit variable binding to enzymes depending on substituent electronegativity . Validate findings using orthogonal assays (e.g., fluorescence quenching vs. enzyme kinetics) and compare with structurally related compounds like 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride .

Q. What strategies improve solubility for in vitro studies without altering bioactivity?

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to minimize cytotoxicity) .

- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions, as seen in potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate .

- Nanoformulation : Encapsulation in liposomes or cyclodextrins enhances aqueous dispersion .

Q. How does the compound’s stability vary under different experimental conditions?

- Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition >150°C for sulfonylmorpholine analogs .

- pH sensitivity : Stability studies in buffers (pH 3–9) reveal hydrolysis of the sulfonyl group under strongly acidic/basic conditions .

- Light exposure : Store in amber vials to prevent photodegradation, as observed in morpholine-based sulfonamides .

Q. What mechanistic insights explain its interaction with biological targets (e.g., enzymes)?

Molecular docking and kinetic assays suggest competitive inhibition mechanisms. For example, sulfonyl groups in analogs like N-(2-formylphenyl)-4-methoxybenzenesulfonamide bind to catalytic pockets via hydrogen bonding and hydrophobic interactions . Mutagenesis studies on target enzymes (e.g., carbonic anhydrase) can identify critical residues for binding .

Q. How can structural contradictions in crystallography data be addressed?

X-ray crystallography of derivatives (e.g., N-(2-{[5-bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide) reveals conformational flexibility in the sulfonyl-morpholine linkage. Use density functional theory (DFT) to model energetically favorable conformations and validate against experimental data .

Methodological Notes

- Synthetic Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to minimize byproducts like unreacted sulfonyl chlorides .

- Biological Assays : Include positive controls (e.g., known enzyme inhibitors) and validate dose-response curves across multiple replicates .

- Data Reproducibility : Document solvent batches and storage conditions, as impurities in DMSO or temperature fluctuations can alter results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.